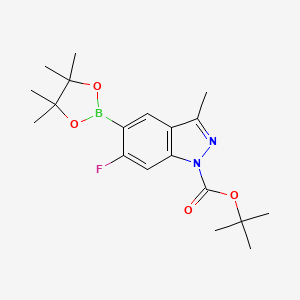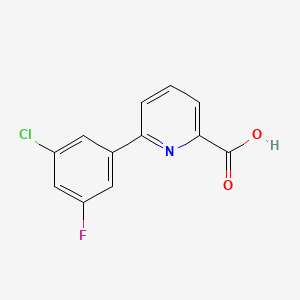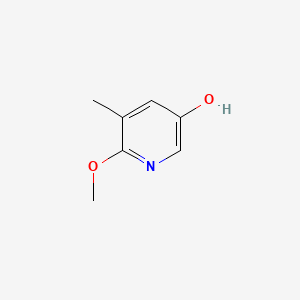
2-Méthoxy-3-méthyl-pyridin-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
- Inhibiteurs de la pompe à protons (IPP): Les dérivés de la 2-méthoxy-3-méthyl-pyridin-5-ol ont été étudiés pour leur potentiel en tant qu'inhibiteurs sélectifs de la pompe à protons (IPP). Ces composés jouent un rôle crucial dans la gestion des troubles liés à l'acidité, tels que le reflux gastro-œsophagien (RGO) et les ulcères peptiques .
Chimie médicinale et développement de médicaments
Mécanisme D'action
Target of Action
2-Methoxy-3-methyl-pyridin-5-ol primarily targets specific enzymes and receptors within the body. These targets are often involved in critical biochemical pathways, such as those regulating oxidative stress and inflammation. The compound’s primary targets include enzymes like cyclooxygenase (COX) and receptors such as the nuclear factor-kappa B (NF-κB) pathway .
Mode of Action
The interaction of 2-Methoxy-3-methyl-pyridin-5-ol with its targets involves binding to the active sites of enzymes or receptors, leading to inhibition or modulation of their activity. For instance, by inhibiting COX enzymes, the compound reduces the production of pro-inflammatory prostaglandins, thereby exerting anti-inflammatory effects . Similarly, modulation of the NF-κB pathway can result in decreased expression of inflammatory cytokines .
Biochemical Pathways
The compound affects several biochemical pathways, including:
- Oxidative Stress Pathways : It may also enhance the activity of antioxidant enzymes, reducing oxidative stress . These pathways collectively contribute to the compound’s therapeutic effects, such as reducing inflammation and protecting cells from oxidative damage.
Pharmacokinetics
The pharmacokinetics of 2-Methoxy-3-methyl-pyridin-5-ol involve its absorption, distribution, metabolism, and excretion (ADME):
- Excretion : It is excreted via the kidneys, with metabolites being eliminated in the urine . These properties impact its bioavailability and therapeutic efficacy.
Result of Action
At the molecular level, the action of 2-Methoxy-3-methyl-pyridin-5-ol results in decreased production of pro-inflammatory mediators and reduced oxidative stress. At the cellular level, this translates to reduced inflammation, protection against cellular damage, and improved cell survival .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of 2-Methoxy-3-methyl-pyridin-5-ol. For example, extreme pH levels can affect its stability, while high temperatures may accelerate its degradation. Additionally, interactions with other drugs or dietary components can modulate its bioavailability and therapeutic effects .
Propriétés
IUPAC Name |
6-methoxy-5-methylpyridin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-5-3-6(9)4-8-7(5)10-2/h3-4,9H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOTIDIZITOJZFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Oxaspiro[3.3]heptan-6-ol](/img/structure/B582175.png)
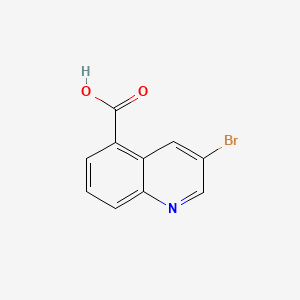
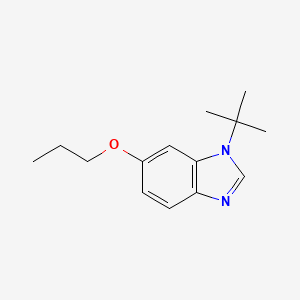
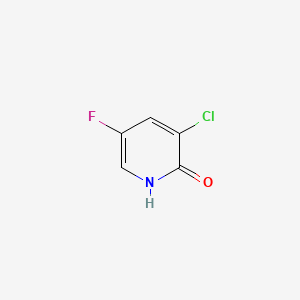




![tert-Butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B582185.png)
![2-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B582186.png)
